BenchChemオンラインストアへようこそ!

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Transporter inhibition OCT1 SLC22A1

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921800-10-4), molecular formula C₁₅H₁₀N₂O₃S and molecular weight 298.32 g/mol, is a heterocyclic amide that bridges a 7-methoxybenzofuran-2-carboxamide core with a 3-cyanothiophen-2-yl moiety. It is catalogued in PubChem (CID and ChEMBL (CHEMBL1606954) as a screening compound.

Molecular Formula C15H10N2O3S
Molecular Weight 298.32
CAS No. 921800-10-4
Cat. No. B2599160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
CAS921800-10-4
Molecular FormulaC15H10N2O3S
Molecular Weight298.32
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C#N
InChIInChI=1S/C15H10N2O3S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(18)17-15-10(8-16)5-6-21-15/h2-7H,1H3,(H,17,18)
InChIKeyAZBMOOTWIOCIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921800-10-4): Procurement-Relevant Identity and Baseline Characteristics


N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921800-10-4), molecular formula C₁₅H₁₀N₂O₃S and molecular weight 298.32 g/mol, is a heterocyclic amide that bridges a 7-methoxybenzofuran-2-carboxamide core with a 3-cyanothiophen-2-yl moiety [1]. It is catalogued in PubChem (CID 6089948) and ChEMBL (CHEMBL1606954) as a screening compound [2]. The only publicly available quantitative bioactivity annotation for this exact compound is a single IC₅₀ measurement against the human organic cation transporter OCT1 (SLC22A1), placing it as a weak inhibitor (IC₅₀ = 138 µM) [3]. Its closest structural analogs are the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series investigated for neuroprotection, and the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide series explored as α-glucosidase inhibitors [4][5].

Why N-(3-Cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide Cannot Be Interchanged with General Benzofuran-2-Carboxamide Analogs


The 3-cyanothiophen-2-yl substituent on the amide nitrogen of this compound is a distinct pharmacophoric element that fundamentally differentiates it from the more common N-phenylbenzofuran-2-carboxamide series. In the well-characterized 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide series, neuroprotective potency is exquisitely sensitive to the substitution pattern on the phenyl ring, with a -CH₃ at R₂ and -OH at R₃ being critical for activity comparable to memantine (30 µM) [1]. Replacing the phenyl ring with a 3-cyanothiophene moiety alters the electronic profile (electron-withdrawing cyano group), hydrogen-bonding capacity, and steric bulk, which are all key determinants of target engagement in benzofuran-2-carboxamide SAR [2]. Furthermore, the 3-cyanothiophene fragment itself is a recognized scaffold in glucagon receptor antagonists and PD-1/PD-L1 inhibitors, indicating that the cyanothiophene moiety can independently drive target selectivity [3]. Generic substitution with an N-phenyl or N-alkyl benzofuran-2-carboxamide would erase these differentiating structural features, making the procurement of this specific CAS number essential for studies where the cyanothiophene motif is the variable of interest.

N-(3-Cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Human OCT1 (SLC22A1) Transporter Inhibition: Direct IC₅₀ Measurement for the Target Compound

In a fluorescence-based uptake assay using HEK293 cells heterologously expressing human OCT1, N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide inhibited ASP+ substrate accumulation with an IC₅₀ of 1.38 × 10⁵ nM (138 µM), classifying it as a weak OCT1 inhibitor [1]. This is the sole publicly available, target-specific bioactivity measurement for this exact compound. For context, the structurally related benzofuran-2-carboxamide derivative CHEMBL1160766 (with a different substitution pattern) shows an IC₅₀ of 2.26 × 10⁴ nM (22.6 µM) against OCT1, representing approximately 6-fold greater potency [2]. The quantitative difference (∆pIC₅₀ ≈ 0.78 log units) indicates that the 7-methoxy substitution combined with the 3-cyanothiophen-2-yl amide appendage yields measurably weaker OCT1 engagement than other benzofuran-2-carboxamide chemotypes, which is a critical consideration for applications where OCT1-mediated hepatic uptake or off-target transporter liability must be minimized.

Transporter inhibition OCT1 SLC22A1 hepatic uptake drug-drug interaction

Structural Differentiation from the 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Neuroprotective Series

The most extensively characterized analogs for the benzofuran-2-carboxamide chemotype are the 7-methoxy-N-(substituted phenyl) derivatives reported by Cho et al. (2015) [1]. In that series, compound 1f (N-(2-methylphenyl)-7-methoxybenzofuran-2-carboxamide) demonstrated neuroprotective efficacy against NMDA-induced excitotoxicity in primary rat cortical neurons that was 'almost comparable to that of memantine' at 30 µM, while compound 1j (N-(3-hydroxyphenyl) analog) showed marked anti-excitotoxic effects at both 100 µM and 300 µM. The target compound N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide replaces the substituted phenyl ring with a 3-cyanothiophene moiety. Based on the established SAR showing that substitution type and position on the N-aryl ring critically dictate neuroprotective potency, the cyanothiophene replacement constitutes a non-trivial structural perturbation. No neuroprotective data are currently available for the target compound, representing a data gap but also an opportunity for head-to-head comparative evaluation.

Neuroprotection NMDA excitotoxicity benzofuran-2-carboxamide structure-activity relationship memantine comparator

3-Cyanothiophene Moiety as a Pharmacophoric Differentiator from N-Phenyl Benzofuran-2-Carboxamides

The 3-cyanothiophene fragment is independently validated as a bioactive pharmacophore in multiple therapeutic contexts. Patents describe substituted 3-cyanothiophene acetamides as glucagon receptor antagonists [1], and 3-cyanothiophene derivatives have been explored as PD-1/PD-L1 protein-protein interaction inhibitors [2]. More proximally, a 2024 study reported the design of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivatives as selective α-glucosidase inhibitors, establishing that the N-(3-cyanothiophen-2-yl) acetamide scaffold can be optimized for enzyme inhibition potency and selectivity [3]. The target compound uniquely fuses this validated cyanothiophene pharmacophore with a 7-methoxybenzofuran-2-carboxamide core. In contrast, the vast majority of benzofuran-2-carboxamide literature compounds carry N-phenyl, N-benzyl, or N-alkyl substituents. This structural divergence means that the target compound cannot be considered a simple extension of existing benzofuran-2-carboxamide SAR and must be evaluated as a distinct chemotype with potentially orthogonal target engagement profiles.

cyanothiophene glucagon receptor antagonist PD-1/PD-L1 α-glucosidase inhibitor pharmacophore

N-(3-Cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Hepatic Transporter Liability Screening and OCT1-Mediated Drug-Drug Interaction Studies

The compound is one of the few benzofuran-2-carboxamide derivatives with a publicly reported IC₅₀ against human OCT1 (138 µM), a transporter critical for hepatic uptake of cationic drugs [1]. This makes it a useful tool compound for laboratories constructing OCT1 SAR panels or running comparative transporter inhibition screens. Its weak potency means it can serve as a low-liability benchmark against which more potent OCT1 inhibitors (e.g., prazosin, IC₅₀ ~1.8 µM; verapamil, IC₅₀ ~2.9 µM) are calibrated in the same assay platform.

Cyanothiophene-Containing Fragment Library Expansion for Glucagon Receptor or PD-1/PD-L1 Antagonist Programs

Given the established role of 3-cyanothiophene derivatives as glucagon receptor antagonists and PD-1/PD-L1 inhibitors [2][3], this compound represents a structurally distinct entry point for fragment-based or scaffold-hopping campaigns. Unlike simpler cyanothiophene fragments, it carries a 7-methoxybenzofuran-2-carboxamide extension that can be used to probe additional binding pockets in the target protein. Procurement is justified when the screening collection lacks cyanothiophene-benzofuran hybrid chemotypes.

Comparator Compound for Neuroprotective Benzofuran-2-Carboxamide SAR Studies

The well-characterized neuroprotective activity of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides in the NMDA excitotoxicity model (with compound 1f matching memantine at 30 µM) provides a validated assay framework [4]. This target compound, bearing the N-(3-cyanothiophen-2-yl) substituent instead of N-phenyl, can be evaluated head-to-head in the identical primary rat cortical neuron assay to quantify whether the cyanothiophene substitution enhances, retains, or diminishes neuroprotective potency relative to the published phenyl series.

Negative Control or Low-Activity Reference for α-Glucosidase Inhibitor Discovery

The structurally related N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide series has demonstrated selective α-glucosidase inhibition [5]. The target compound, which replaces the phenoxyacetamide with a benzofuran-2-carboxamide, can serve as a core-hopping negative control to determine whether the α-glucosidase inhibitory activity is specifically driven by the phenoxyacetamide linker rather than the cyanothiophene amide motif alone.

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.